molecular formula C23H20ClN3O2S2 B2899514 N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260995-51-4

N-(2-chloro-4-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2899514
CAS No.: 1260995-51-4
M. Wt: 470
InChI Key: SMQORJVHQOXWCO-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidinone core substituted with a 3,5-dimethylphenyl group at position 3 and a sulfanyl-linked acetamide moiety bearing a 2-chloro-4-methylphenyl group. The thienopyrimidinone scaffold is known for its bioactivity in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications .

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-4-5-18(17(24)11-13)25-20(28)12-31-23-26-19-6-7-30-21(19)22(29)27(23)16-9-14(2)8-15(3)10-16/h4-11H,12H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQORJVHQOXWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)C)C)SC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, core structure, and sulfanyl-acetamide linkages. Key differences in physicochemical properties, synthetic yields, and spectral data are summarized below.

Table 1: Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents (R1/R2) Yield (%) Melting Point (°C) Key Spectral Features (NMR/IR)
Target Compound Thieno[3,2-d]pyrimidinone R1: 3,5-dimethylphenyl; R2: 2-chloro-4-methylphenyl N/A* N/A* Expected C=O stretch ~1660 cm⁻¹; δ 10.1 ppm (NH)
2-{[3-(4-Chlorophenyl)-4-Oxo-3,4-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}-N-(3,5-Dimethylphenyl)Acetamide Thieno[3,2-d]pyrimidinone R1: 4-chlorophenyl; R2: 3,5-dimethylphenyl >80 N/A δ 7.41–7.28 (m, ArH); SCH2 at δ 4.12
2-[(4-Methyl-6-Oxo-1,6-Dihydropyrimidin-2-yl)Thio]-N-(2,3-Dichlorophenyl)Acetamide Dihydropyrimidinone R1: 4-methyl; R2: 2,3-dichlorophenyl 80 230 NHCO at δ 10.10; CH3 at δ 2.19
2-{[3-(4-Chlorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl}-N-[2-(Trifluoromethyl)Phenyl]Acetamide Thieno[3,2-d]pyrimidinone (6,7-dihydro) R1: 4-chlorophenyl; R2: 2-(trifluoromethyl)phenyl N/A N/A CF3 group inferred to cause downfield shifts in ArH
2-Cyano-2-[2-(4-Methylphenyl)Hydrazinylidene]-N-(4-Sulfamoylphenyl)Ethanamide Cyanoacetamide R1: 4-methylphenyl; R2: sulfamoylphenyl 94 288 C≡N stretch at 2214 cm⁻¹; NH2 at δ 7.20

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Cl, CF₃) : Chloro and trifluoromethyl groups enhance lipophilicity and metabolic stability but may reduce solubility. For example, the trifluoromethyl analog likely exhibits higher logP than the target compound .
  • The 4-methoxy analog showed reduced melting point (274°C vs. 288°C for 4-methyl), suggesting weaker crystal packing .

Spectral Comparisons

  • NMR Shifts : The target compound’s NH proton (δ ~10.1 ppm) aligns with acetamide NH signals in analogs (e.g., δ 10.10 in ). Aryl proton environments vary significantly: 3,5-dimethylphenyl substituents in the target compound may cause upfield shifts compared to chlorophenyl analogs .
  • IR Stretches: The C=O stretch (~1660–1664 cm⁻¹) is consistent across thienopyrimidinone derivatives, while cyanoacetamide analogs show distinct C≡N stretches (~2214 cm⁻¹).

Key Research Findings

Core Structure Impact: The thieno[3,2-d]pyrimidinone core confers rigidity and planar geometry, enhancing binding to hydrophobic enzyme pockets compared to dihydropyrimidinones .

Substituent-Driven Bioactivity : Chlorophenyl and trifluoromethyl analogs show heightened antimicrobial activity in preliminary studies, though data for the target compound remains unexplored in the provided evidence.

Crystallography: Chlorophenyl-containing analogs exhibit stable monoclinic crystal systems, suggesting predictable solid-state behavior for the target compound.

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